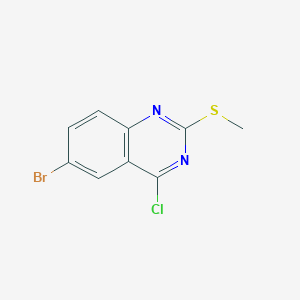

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

概要

説明

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H6BrClN2S . It is used for research purposes.

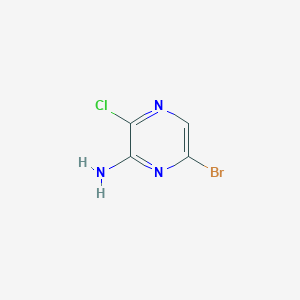

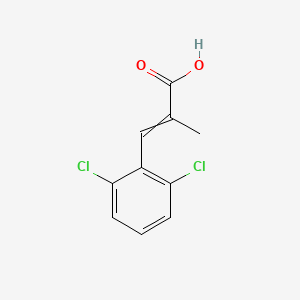

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . The compound also has bromine, chlorine, and a methylsulfanyl group attached to the quinazoline core .科学的研究の応用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The introduction of bromo and chloro groups, along with a methylsulfanyl moiety, can potentially enhance the cytotoxicity against cancer cell lines. Researchers are investigating these compounds for their ability to inhibit tyrosine kinase enzymes, which are crucial in the signaling pathways of cancer cells .

Anti-Inflammatory Properties

The anti-inflammatory potential of quinazoline compounds is another area of interest. They can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases. The specific substitution pattern of the 6-Bromo-4-chloro-2-(methylsulfanyl) group may offer a new avenue for the development of anti-inflammatory agents .

Antimicrobial Effects

Quinazoline derivatives have shown promise as antimicrobial agents. Their structure allows for interaction with bacterial enzymes and proteins, leading to the inhibition of microbial growth. The unique substitutions on the quinazoline ring could lead to the development of novel antibiotics, especially in an era of increasing antibiotic resistance .

Antiviral Applications

The antiviral activity of quinazolines is attributed to their ability to interfere with viral replication. The structural features of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline may be fine-tuned to target specific viruses, offering a pathway to new antiviral drugs .

CNS Penetration

Some quinazoline derivatives are known to penetrate the central nervous system (CNS), which can be beneficial in developing treatments for neurological disorders. The lipophilic nature of the bromo, chloro, and methylsulfanyl groups could enhance CNS penetration, making this compound a potential candidate for CNS-active drugs .

Anticonvulsant Potential

Quinazoline compounds have been explored for their anticonvulsant effects. The structural diversity of these molecules allows them to modulate various neurotransmitter systems involved in seizure activity. The specific structure of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline might contribute to new anticonvulsant therapies .

Antioxidant Properties

The antioxidant capacity of quinazoline derivatives is another promising area. These compounds can scavenge free radicals and protect cells from oxidative stress. The presence of halogen atoms in the compound could influence its electron-donating ability, enhancing its antioxidant potential .

Antidiabetic Activity

Quinazoline derivatives have been identified as potential antidiabetic agents. They may exert their effects by influencing insulin signaling pathways or by acting as insulin mimetics. The unique structure of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline could be key in designing new antidiabetic drugs .

作用機序

The mechanism of action of 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline is not clear as it seems to be used primarily for research purposes.

Safety and Hazards

特性

IUPAC Name |

6-bromo-4-chloro-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c1-14-9-12-7-3-2-5(10)4-6(7)8(11)13-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOCVKFAENOWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728511 | |

| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |

CAS RN |

1003043-76-2 | |

| Record name | 6-Bromo-4-chloro-2-(methylthio)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003043-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

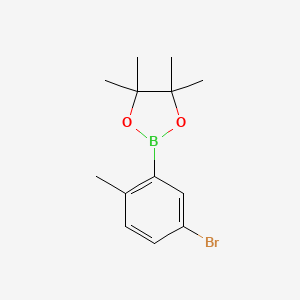

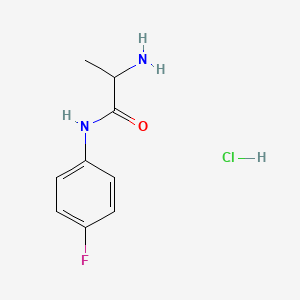

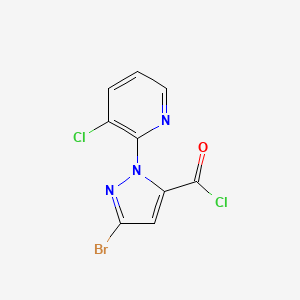

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

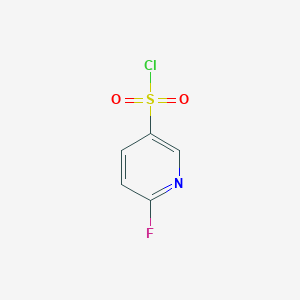

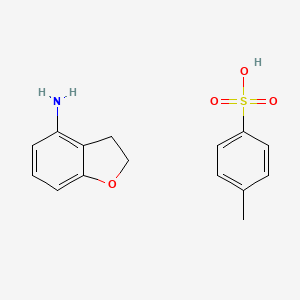

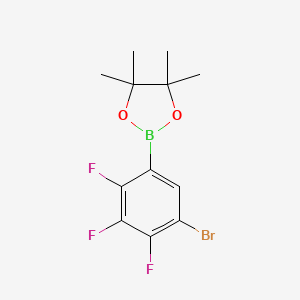

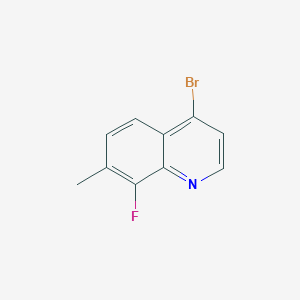

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)

![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)